Product packaging for H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH(Cat. No.:)

H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH

Cat. No.: B10780875
M. Wt: 464.6 g/mol
InChI Key: WGRDTCQSCXOTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Short Peptides and Peptidomimetics in Modern Chemical Biology and Materials Science

Short peptides, typically consisting of fewer than 50 amino acids, are pivotal molecules in biological systems, acting as hormones, neurotransmitters, and signaling molecules. youtube.comexplorationpub.com Their importance has spurred significant interest in their use as therapeutic agents and diagnostic tools. encyclopedia.pub Peptides offer high specificity and potency, often with lower toxicity compared to small molecule drugs because their metabolites are simple amino acids. explorationpub.com However, natural peptides can suffer from drawbacks like poor stability against enzymatic degradation and low oral bioavailability. explorationpub.com

To overcome these limitations, the field of peptidomimetics has emerged. wikipedia.orgtaylorandfrancis.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified chemical structures to enhance their drug-like properties. wikipedia.orgontosight.ai These modifications can include altered backbones, cyclization, or the incorporation of non-natural amino acids. wikipedia.orgnih.gov In materials science, peptides and peptidomimetics are being explored for their ability to self-assemble into novel nanomaterials, functionalize surfaces, and create bioactive scaffolds for tissue engineering and diagnostics. encyclopedia.pubyoutube.com

Rationale for Investigating Peptides with Racemic and Non-Canonical Amino Acid Residues: Unique Conformational and Interactional Landscapes

The inclusion of non-canonical amino acids (ncAAs) and D-isomers of canonical amino acids in a peptide sequence dramatically expands its chemical and structural diversity. nih.govnih.gov Nature primarily uses 20 proteinogenic L-amino acids; however, chemists are not bound by this toolkit. nih.gov The rationale for investigating peptides like H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH, which contains racemic (DL) mixtures and the non-canonical allo-isoleucine, is multifaceted:

Enhanced Stability: The presence of D-amino acids renders peptides significantly more resistant to proteases, enzymes that are stereospecific for L-amino acids. nih.govresearchgate.net This increased stability is a critical attribute for developing therapeutic peptides with longer half-lives in the body. explorationpub.com

Novel Conformations: Standard amino acids have defined conformational preferences that lead to well-known secondary structures like alpha-helices and beta-sheets. Incorporating ncAAs or D-amino acids introduces new steric and electronic properties that can force the peptide backbone into unique, predictable, and conformationally constrained structures. nih.govrsc.org This structural rigidity can lock a peptide into its bioactive conformation, increasing its potency and selectivity for a target. nih.gov

Expanded Functional Space: ncAAs can introduce novel chemical functionalities not found in the 20 canonical amino acids, allowing for new types of interactions or chemical handles for bioconjugation. nih.govrsc.org

Mimicking Natural Products: Many potent, naturally occurring peptide antibiotics and toxins contain D-amino acids or other ncAAs, which are incorporated by non-ribosomal peptide synthetases. rsc.org Synthesizing peptides with these components allows researchers to mimic and improve upon these natural scaffolds. nih.gov

The specific use of racemic mixtures (DL) in a single peptide creates a complex ensemble of diastereomers, each with a unique three-dimensional shape. Studying such a mixture can provide insights into how stereochemistry governs self-assembly and biological interactions on a broader scale.

Overview of Current Research Trajectories in Modified Peptide Chemistry and Their Relevance to this compound

Current research in modified peptide chemistry is a rapidly advancing field, driven by innovations in synthesis, screening, and computational design. researchgate.netmdpi.com Several key trends are directly relevant to a model compound like this compound:

Peptide Stapling and Cyclization: Techniques to covalently cross-link a peptide's side chains are used to lock it into a specific conformation, often an alpha-helix. nih.govnih.gov While the subject peptide is linear, the principles of conformational constraint learned from it are directly applicable to the design of more complex cyclic or stapled variants.

Late-Stage Functionalization: New chemical methods are being developed that allow for the precise modification of peptides and proteins after they have been synthesized. nih.govnews-medical.net The cysteine and methionine residues in this compound, with their reactive sulfur-containing side chains, are prime targets for such modifications, enabling the attachment of drugs, imaging agents, or other molecular probes.

Bio-hybrid Materials: There is growing interest in conjugating peptides to other materials, such as polymers or nanoparticles, to create new functional systems. youtube.comnih.gov A peptide like the one could be attached to a surface to study how its racemic nature influences cell adhesion or to a nanoparticle for targeted delivery research. nih.gov

Computational and AI-Driven Design: Advances in computational chemistry and machine learning are enabling the in silico design of peptides with desired properties, paying close attention to structure-function relationships before they are ever synthesized in a lab. youtube.com Understanding the fundamental conformational effects of DL- and non-canonical residues, as exemplified by this compound, provides the essential data needed to build and refine these predictive models.

In essence, this compound serves as a fundamental building block for exploration. It is a tool for probing the rules of peptide folding and interaction when the standard biological constraints are intentionally relaxed, paving the way for the next generation of peptide-based therapeutics and materials. nih.gov

Data Tables

Table 1: Properties of the Constituent Amino Acid Residues

Amino AcidAbbreviationTypeKey Features Relevant to the Peptide
CysteineCysCanonical, PolarContains a thiol (-SH) group, capable of forming disulfide bonds and participating in redox reactions. The DL-form introduces stereochemical diversity.
ValineValCanonical, NonpolarA hydrophobic amino acid with a branched side chain. The DL-form impacts local conformation and proteolytic stability. rsc.org
allo-IsoleucinexiIle / aIleNon-Canonical, NonpolarA stereoisomer of isoleucine. Its different spatial arrangement of the side chain imposes unique conformational constraints on the peptide backbone compared to standard isoleucine.
MethionineMetCanonical, NonpolarContains a thioether side chain, which can be a target for selective chemical modification (e.g., oxidation). The DL-form introduces stereochemical diversity. thepoultrysite.com

Table 2: Comparison of L-Amino Acids vs. D-Amino Acids in Peptides

PropertyL-Amino Acid PeptidesD-Amino Acid Containing Peptides
Natural Abundance High (genetically encoded)Rare (found in some bacteria, amphibians, and products of non-ribosomal synthesis) rsc.org
Proteolytic Stability Generally low (susceptible to proteases)High (resistant to standard proteases) nih.gov
Immunogenicity Can be immunogenicOften lower immunogenicity
Secondary Structure Form right-handed α-helicesCan form left-handed α-helices or disrupt canonical structures
Synthesis Standard ribosomal and chemical synthesisRequires special chemical synthesis techniques nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36N4O5S2 B10780875 H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH

Properties

Molecular Formula

C19H36N4O5S2

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H36N4O5S2/c1-6-11(4)15(18(26)21-13(19(27)28)7-8-30-5)23-17(25)14(10(2)3)22-16(24)12(20)9-29/h10-15,29H,6-9,20H2,1-5H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)

InChI Key

WGRDTCQSCXOTES-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)N

Origin of Product

United States

Synthetic Methodologies and Strategic Considerations for H Dl Cys Dl Val Dl Xiile Dl Met Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for Incorporating Racemic Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com This method simplifies the purification process by allowing excess reagents and soluble by-products to be washed away by simple filtration after each reaction step. bachem.com When synthesizing a peptide with racemic amino acids like the target tetrapeptide, SPPS can be adapted to generate a library of all possible diastereomers. The synthesis begins with the C-terminal amino acid attached to the resin and proceeds towards the N-terminus. wikipedia.org

Two main orthogonal protection schemes are used in SPPS: the Boc/Bzl strategy, which uses acid-labile groups, and the Fmoc/tBu strategy, which uses a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups. wikipedia.org The choice of resin is critical and depends on the desired C-terminal functional group; for a C-terminal carboxylic acid as in the target peptide, Wang resin or 2-chlorotrityl resin are common choices. uci.edu

Optimization of Coupling Efficiencies for DL-Cysteine, DL-Valine, DL-xiIsoleucine, and DL-Methionine

DL-Valine and DL-xiIsoleucine: These are sterically hindered amino acids. The bulky side chains can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, highly reactive coupling reagents such as HATU, HCTU, or COMU are often employed, sometimes in combination with elevated temperatures or microwave irradiation to drive the reaction to completion. bachem.comgyrosproteintechnologies.com

DL-Cysteine: The thiol side chain of cysteine is prone to oxidation and other side reactions. It must be protected throughout the synthesis. A common protecting group is Trityl (Trt). The coupling of Fmoc-Cys(Trt)-OH can be susceptible to racemization, and conditions must be carefully chosen. Using a combination of a carbodiimide (B86325) like DIC with an additive such as Oxyma Pure can be effective while minimizing racemization. bachem.comresearchgate.net

DL-Methionine: The thioether in methionine's side chain can be oxidized to sulfoxide (B87167) or sulfone, particularly during repeated acid treatments for deprotection in Boc-SPPS. While less of an issue in the milder Fmoc-SPPS, care must still be taken.

The choice of solvent also plays a significant role. N,N-dimethylformamide (DMF) is the most common solvent, but for sequences prone to aggregation, such as those containing hydrophobic residues like Valine and Isoleucine, the addition of chaotropic salts or alternative solvents like N-methylpyrrolidone (NMP) can be beneficial. peptide.comnih.gov

Table 1: Comparison of Common Coupling Reagents for Challenging Amino Acids

Coupling Reagent Advantages Disadvantages Application Notes
DIC/Oxyma Pure Low racemization risk, especially for Cysteine. bachem.com Soluble urea (B33335) by-product. bachem.com Slower than onium salts. Recommended for coupling sensitive residues like Fmoc-Cys(Trt)-OH. bachem.com
HBTU/HOBt Fast and efficient for standard couplings. Risk of side reactions; HOBt is explosive. bachem.com A classic, reliable choice but being replaced by safer alternatives.
HATU/HOAt Highly efficient for sterically hindered amino acids. bachem.com Reduced racemization compared to HOBt-based reagents. peptide.com Higher cost. HOAt is explosive. bachem.com Excellent for coupling Val and Ile. gyrosproteintechnologies.com

| COMU | Coupling efficiency comparable to HATU. bachem.com Non-explosive, safer handling, good solubility. bachem.com | Higher cost. | A modern, safe, and highly effective reagent suitable for microwave-assisted SPPS. bachem.com |

Strategies for Mitigating Racemization and Epimerization During Peptide Elongation

Racemization is a significant risk in peptide synthesis, particularly at the α-carbon of the activated amino acid. peptide.comnih.gov While the use of DL-amino acids means stereoisomers are intentionally being incorporated, it is crucial to prevent further racemization of the newly formed chiral center on the peptide backbone during subsequent coupling steps. This is known as epimerization.

Histidine and Cysteine are particularly susceptible to racemization during activation. peptide.com Key strategies to minimize this include:

Choice of Coupling Reagents: Uronium/guanidinium salts (HATU, HCTU) with the additive HOAt, or its non-explosive successor Oxyma Pure, are generally better at suppressing racemization than carbodiimides alone. peptide.com

Use of Additives: Additives like HOBt, HOAt, and Oxyma Pure form active esters that are less prone to racemization via oxazolone (B7731731) formation. peptide.com

Base Selection: The choice and amount of base used during coupling are critical. Highly hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are commonly used. For sensitive amino acids like cysteine, using sterically hindered bases like lutidine or even base-free conditions with DIC/Oxyma can significantly reduce racemization. uci.eduresearchgate.net

Protecting Groups: For cysteine, certain side-chain protecting groups have been shown to reduce racemization compared to the standard Trt group. researchgate.net Similarly, novel N-alpha protecting groups are being explored that reduce racemization compared to the standard Fmoc group. nih.gov

Studies have shown that the rate of racemization can be kept below 0.4% per cycle with optimized conditions. nih.gov

Methodologies for Stereochemical Control in SPPS with Mixed Chiral Centers

Synthesizing H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH will inherently produce a mixture of diastereomers. Given the four amino acids, with Cys, Val, and Met being DL (2 stereoisomers each) and xiIle representing the four possible stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile), the total number of possible linear tetrapeptide stereoisomers is 2 x 2 x 4 x 2 = 32.

True stereochemical control—that is, selectively synthesizing only one of these 32 isomers using racemic starting materials in a standard SPPS protocol—is not feasible. The "control" in this context refers to ensuring that the synthesis produces a predictable and characterizable mixture of diastereomers without unintended side reactions like epimerization, and developing methods to separate these isomers. The primary strategy is to use high-purity racemic starting materials and optimized coupling conditions to ensure that the incorporation at each step is statistically random and not skewed by kinetic resolution or side reactions. The resulting complex mixture must then be addressed during purification.

Solution-Phase Peptide Synthesis (LPPS) Techniques for Peptide Segment Coupling

Solution-phase peptide synthesis (LPPS), the classical method of peptide synthesis, remains valuable, particularly for large-scale production. wikipedia.orgslideshare.net In the context of the target tetrapeptide, LPPS could be employed using a fragment condensation strategy. For example, two dipeptide fragments, such as H-DL-Met-OH coupled to a protected DL-xiIle, and H-DL-Val-OH coupled to a protected DL-Cys, could be synthesized and purified separately. These fragments would then be coupled together in solution.

Advantages of this approach include the ability to purify intermediates at each step, potentially simplifying the final purification challenge. youtube.com However, the major risk in fragment coupling is racemization of the C-terminal amino acid of the activating fragment. peptide.com This can be minimized if the C-terminal residue of the fragment is Glycine, but that is not an option for this specific tetrapeptide. The use of modern coupling reagents like T3P® (cyclic propylphosphonic anhydride) has been shown to promote rapid and efficient peptide bond formation in solution with no epimerization. mdpi.com

Chemo-Enzymatic Synthesis Routes for Stereospecific and Scalable Incorporation

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high stereoselectivity of enzymes. nih.govnih.gov This approach could offer a pathway to reduce the complexity of the diastereomeric mixture. While challenging to implement for a tetrapeptide with multiple racemic centers, one could envision a strategy where an enzyme is used to selectively couple a specific stereoisomer from a racemic mixture.

For instance, certain protease or ligase enzymes can catalyze peptide bond formation. rsc.org An enzyme might selectively recognize the L-enantiomer of a protected amino acid ester and catalyze its coupling to the growing peptide chain, leaving the D-enantiomer unreacted. This would allow for the synthesis of a peptide with defined stereochemistry at one or more positions, even when starting from a racemic pool. The development of novel biocatalysts and the computational redesign of existing enzymes are expanding the scope of this technique to include non-canonical amino acids. researchgate.net This approach is particularly promising for scalable and sustainable synthesis. researchgate.net

Advanced Purification and Separation Techniques for Peptide Diastereomers and Isomers

The synthesis of this compound will result in a complex mixture of up to 32 diastereomers. Separating these isomers is a significant analytical and preparative challenge, as they often have very similar physicochemical properties. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) is the primary tool for both analysis and purification of peptide isomers. dntb.gov.uanih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for peptide purification. nih.gov Diastereomers, which differ in their three-dimensional shape, can exhibit different hydrophobic interactions with the stationary phase (e.g., C8 or C18), leading to different retention times and allowing for their separation. dntb.gov.uanih.gov The separation can be optimized by adjusting the mobile phase composition (e.g., pH, ion-pairing agent like TFA), gradient slope, and temperature. peptide.comhplc.eu

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use smaller stationary phase particles, providing significantly higher resolution than traditional HPLC, which can be crucial for separating very similar isomers. nih.gov

Other Separation Techniques:

Capillary Electrophoresis (CE): CE offers very high resolving power and is well-suited for separating charged molecules like peptides. It can separate diastereomers based on subtle differences in their mobility in an electric field. nih.gov

Preparative Chromatography: Scaling up the purification from an analytical to a preparative scale is necessary to isolate meaningful quantities of the separated isomers. This involves using larger columns and optimizing loading conditions to maintain resolution while maximizing throughput. hplc.euwaters.com

Crystallization: In some cases, fractional crystallization can be used to separate diastereomers, as they can have different solubilities and crystal packing arrangements. gavinpublishers.com

The successful separation of the 32-component mixture would likely require a multi-dimensional approach, combining different HPLC modes or coupling HPLC with other techniques to achieve the desired purity for each stereoisomer.

Table 2: Key Chemical Compounds

Compound Name Abbreviation/Formula Role/Type
This compound - Target Tetrapeptide
DL-Cysteine Cys Amino Acid
DL-Valine Val Amino Acid
DL-xiIsoleucine xiIle Amino Acid (with 2 chiral centers)
DL-Methionine Met Amino Acid
9-fluorenylmethoxycarbonyl Fmoc N-alpha protecting group
tert-Butoxycarbonyl Boc N-alpha protecting group
Trityl Trt Cysteine side-chain protecting group
N,N'-Diisopropylcarbodiimide DIC Coupling Reagent
Ethyl (hydroxyimino)cyanoacetate Oxyma Pure Coupling Additive
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU Coupling Reagent
(7-Aza-1-hydroxybenzotriazole) HOAt Coupling Additive
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) HBTU Coupling Reagent
1-Hydroxybenzotriazole HOBt Coupling Additive
Ethyl cyano(hydroxyimino)acetato-O2)-tri-1-pyrrolidinyl-phosphonium hexafluorophosphate COMU Coupling Reagent
N,N-Diisopropylethylamine DIEA Base
N,N-Dimethylformamide DMF Solvent
Trifluoroacetic acid TFA Cleavage/Deprotection Reagent

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Stereoisomer Resolution

The separation of stereoisomers, which include enantiomers and diastereomers, is a critical step in the synthesis and purification of peptides like this compound. Chiral chromatography, particularly HPLC and its advanced version, UPLC, stands as a cornerstone technology for achieving this resolution. unh.edunih.gov

Chiral HPLC and UPLC methods rely on the use of a chiral stationary phase (CSP) that interacts differentially with the various stereoisomers of the analyte. unh.edu This differential interaction leads to varying retention times for each isomer, allowing for their separation and quantification. The choice of the CSP is crucial and is often based on the specific characteristics of the peptide being analyzed. Common CSPs include those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. nih.gov

For a peptide such as this compound, a systematic approach to method development would be necessary. This involves screening a variety of chiral columns and mobile phase compositions to achieve optimal separation. nih.gov The mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, can be fine-tuned to modulate the retention and resolution of the stereoisomers. nih.govnih.gov

The "xiIle" designation in the peptide sequence indicates that the isoleucine residue is a mixture of its possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). This, combined with the DL-configurations of cysteine, valine, and methionine, results in a complex mixture of diastereomers. Resolving such a mixture necessitates high-efficiency separation techniques. UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity, making it a powerful tool for this purpose. nih.gov

Table 1: Hypothetical Chiral UPLC Separation Parameters for this compound Stereoisomers

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 25°C
Detection UV at 220 nm

This table represents a theoretical starting point for method development, as specific experimental data for this compound is not publicly available.

Methodologies for Confirming Diastereomeric Purity and Identity

Following the separation of stereoisomers by chiral HPLC or UPLC, it is imperative to confirm the diastereomeric purity and the identity of each separated peak. This is typically achieved by coupling the liquid chromatography system to a mass spectrometer (LC-MS). researchgate.netiu.edu

Mass spectrometry provides mass-to-charge ratio (m/z) information, which confirms the molecular weight of the eluting compounds. Since diastereomers have the same molecular weight, their primary mass spectra will be identical. However, tandem mass spectrometry (MS/MS or MS2) can be employed to further characterize the isomers. nih.gov In MS/MS, the isolated ions of a specific stereoisomer are fragmented, and the resulting fragmentation pattern can sometimes show subtle differences between diastereomers, aiding in their identification.

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an even more powerful technique for distinguishing between stereoisomers. researchgate.net IMS separates ions based on their size, shape, and charge in the gas phase. Diastereomers, having different three-dimensional structures, will exhibit different drift times in the ion mobility cell, allowing for their separation and characterization even if they co-elute from the LC column. researchgate.netiu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for the structural elucidation of peptides and can be used to confirm the stereochemical configuration. While complex for a tetrapeptide with multiple chiral centers, advanced NMR techniques, potentially in combination with chiral solvating agents, can provide detailed structural information to confirm the identity of each stereoisomer. nih.gov

Table 2: Analytical Techniques for Confirmation of Diastereomeric Purity and Identity

TechniquePrincipleApplication to this compound
LC-MS Separates by chromatography and detects by mass-to-charge ratio.Confirms molecular weight of separated stereoisomers.
LC-MS/MS Fragments selected ions to produce characteristic fragmentation patterns.May provide subtle structural differences between diastereomers for identification.
LC-IMS-MS Separates ions based on their mobility in a gas-filled drift tube, in addition to LC and MS.Can resolve co-eluting diastereomers based on their different shapes and sizes. researchgate.netiu.edu
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.Can provide detailed 3D structural information to confirm the stereochemistry of each isomer. nih.gov

Advanced Structural and Conformational Characterization of H Dl Cys Dl Val Dl Xiile Dl Met Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy stands as an unparalleled tool for probing the structure and behavior of peptides in solution, providing insights that are crucial for understanding their biological function. For a peptide like H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH, a multi-pronged NMR approach is essential to untangle its conformational preferences.

1D and 2D NMR Approaches for Resonance Assignment and Local Structure

The foundational step in any NMR-based structural study is the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their respective atoms within the peptide. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H NMR: The initial 1D proton spectrum provides a fingerprint of the molecule, revealing the chemical environment of each proton. However, due to significant spectral overlap, especially in the amide and alpha-proton regions, 1D NMR alone is insufficient for complete assignment.

2D TOCSY (Total Correlation Spectroscopy): This experiment is instrumental in identifying protons that belong to the same amino acid residue by revealing correlations between all protons within a spin system.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are the cornerstone of peptide structure determination. They detect through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints that define the peptide's fold. For instance, the observation of a strong NOE between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) is indicative of an extended conformation, while a strong dNN(i, i+1) NOE suggests a turn-like structure.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to heteronuclei like ¹³C or ¹⁵N, aiding in the assignment of their resonances.

Computational studies on the related peptide, Cys-Val-Ile-Met, have suggested that in an aqueous environment, the lowest energy conformers can exhibit a type I β-turn or an extended conformation. scribd.com Experimental NMR data would be essential to validate these computational models for this compound.

Table 1: Representative ¹H NMR Chemical Shifts for a Tetrapeptide in Solution (Note: This table is illustrative and actual values for this compound would need to be experimentally determined.)

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other Side Chain Protons (ppm)
Cys8.524.653.10, 2.95-
Val8.314.202.15γ-CH₃: 1.05, 1.00
Ile8.154.181.90γ-CH₂: 1.50, 1.20; δ-CH₃: 0.95; γ-CH₃: 0.90
Met8.014.502.20, 2.10γ-CH₂: 2.60; ε-CH₃: 2.12

3D NMR Techniques for Backbone and Side-Chain Conformational Elucidation

To overcome the resolution limitations of 2D NMR, especially for complex peptides, 3D NMR techniques are employed. These experiments spread the correlations into a third dimension, significantly reducing spectral overlap and facilitating more accurate assignments and structural analysis.

HNCA/HN(CO)CA: These experiments establish the connectivity between the amide proton and nitrogen of one residue (i) and the alpha-carbons of both the same residue (i) and the preceding residue (i-1), providing a robust method for sequential backbone assignment.

HNCACB/CBCA(CO)NH: These experiments correlate the amide proton and nitrogen with the alpha and beta carbons of the same and preceding residues, further aiding in sequential assignment and providing information about side-chain conformations.

³J-coupling Constants: The measurement of three-bond scalar coupling constants (³J), particularly ³J(HNHα), provides valuable information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the determination of backbone torsion angles.

Investigation of Conformational Ensembles and Flexibility Using NMR Parameters

Peptides in solution are not static structures but rather exist as a dynamic ensemble of interconverting conformations. NMR spectroscopy offers several parameters to characterize this flexibility.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (dδ/dT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Protons involved in stable hydrogen bonds exhibit smaller temperature coefficients.

Relaxation Parameters (T1, T2, and heteronuclear NOE): The measurement of spin-lattice (T1) and spin-spin (T2) relaxation times, along with the heteronuclear NOE, provides insights into the pico- to nanosecond timescale dynamics of the peptide backbone and side chains.

Mass Spectrometry-Based Approaches for Sequence and Isomer Confirmation

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure and exploring the isomeric complexity of peptides like this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Connectivity

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides. A precursor ion corresponding to the protonated peptide is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide sequence information.

b- and y-ions: The most common fragment ions for peptides are b- and y-ions, which arise from cleavage of the amide bonds along the peptide backbone. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence.

Table 2: Predicted b- and y-ion Series for this compound (Note: This table is theoretical and assumes cleavage at each amide bond. The xiIle residue is treated as isoleucine for mass calculation.)

Ionm/zIonm/z
b₁ (Cys)104.03y₁ (Met-OH)150.05
b₂ (Cys-Val)203.10y₂ (Ile-Met-OH)263.13
b₃ (Cys-Val-Ile)316.18y₃ (Val-Ile-Met-OH)362.20
y₄ (Cys-Val-Ile-Met-OH)465.23

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, allowing for the differentiation of isomers that have the same mass-to-charge ratio but different shapes. In the gas phase, ions are propelled through a drift tube filled with a neutral buffer gas. Their drift time is dependent on their size and shape, or their rotationally averaged collision cross-section (CCS).

Vibrational Spectroscopy (FTIR, Raman) for Backbone Conformation and Hydrogen Bonding Patterns

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the peptide backbone conformation and the strength and arrangement of hydrogen bonds. These techniques are particularly sensitive to the vibrations of the amide group, which forms the peptide bond. rsc.org

The most informative spectral region is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. rsc.org The exact frequency of the Amide I band is highly correlated with the secondary structure. For D,L-alternating peptides, which can form unique structures like β-helices or α-sheets, specific vibrational frequencies have been identified through studies of analogous compounds. nih.govumich.edu

β-Helix Conformations: Studies on oligopeptides like Boc-(L-Val-D-Val)n-OMe, which are close structural analogs, reveal that they can adopt double-stranded β-helical structures in the crystalline state. umich.edu These structures are characterized by specific Amide I and Amide III frequencies.

α-Sheet Conformations: Another potential structure for D,L-alternating peptides is the α-sheet, a theoretical structure stabilized by the alternation of αL and αR Ramachandran conformations. This structure is predicted to have a strong FTIR absorbance peak near 1675 cm⁻¹ and a shoulder at 1640 cm⁻¹. nih.gov

Raman spectroscopy complements FTIR by providing information on both Amide I and Amide III bands (1230-1300 cm⁻¹), with the advantage of having a weak water signal, making it ideal for analysis in aqueous environments. umich.edunih.gov For Boc-(L-Val-D-Val)₄-OMe, a strong Raman Amide I band is observed at 1678 cm⁻¹, consistent with a highly ordered, hydrogen-bonded structure. umich.edu

The specific frequencies for this compound would depend on its preferred conformation, but based on analogs, they would likely fall within the ranges indicative of β-helical or other ordered, non-classical structures.

Table 2: Characteristic Vibrational Frequencies for D,L-Alternating Peptide Structures Based on data from analogous D,L-alternating oligopeptides.

Vibrational Mode Frequency Range (cm⁻¹) Associated Structure Reference
Amide I (Raman) 1672 - 1678 Double-Stranded β-Helix umich.edu
Amide I (FTIR) 1640 and 1675 α-Sheet nih.gov
Amide III (Raman) 1230 - 1288 Double-Stranded β-Helix umich.edu

Theoretical and Computational Investigations of H Dl Cys Dl Val Dl Met Oh and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules, providing a basis for predicting their reactivity and spectroscopic characteristics. nih.gov For a peptide like H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH, QM methods can elucidate the intricate details of its bonding and electronic landscape.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium-sized molecules like peptides, offering a favorable balance between accuracy and computational cost. nih.govacs.orghilarispublisher.com By applying DFT, researchers can meticulously characterize the chemical bonds within this compound. This includes determining bond lengths, bond angles, and dihedral angles, which collectively define the peptide's geometry. For instance, DFT can precisely model the peptide bonds connecting the amino acid residues, as well as the bonds within the side chains of cysteine, valine, isoleucine, and methionine.

Furthermore, DFT calculations are invaluable for predicting various spectroscopic properties. For example, by calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule. acs.org The amide I, II, and III bands, which are characteristic of the peptide backbone, are particularly sensitive to the peptide's conformation and can be accurately modeled using DFT. acs.org This allows for a direct comparison with experimental spectra, aiding in the structural elucidation of the peptide. Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR data, a crucial technique for determining the three-dimensional structure of peptides in solution. youtube.com

Table 1: Illustrative DFT-Calculated Properties for a Peptide Backbone

PropertyTypical Calculated ValueSignificance
Peptide Bond Length (C-N)~1.33 ÅCharacterizes the partial double bond nature.
Amide I Vibrational Frequency1600-1700 cm⁻¹Sensitive to secondary structure (α-helix, β-sheet).
¹³C Chemical Shift (Carbonyl)170-180 ppmReflects the local electronic environment.
¹H Chemical Shift (Amide)7.5-8.5 ppmInfluenced by hydrogen bonding and conformation.

Note: These are typical values and would be specifically calculated for this compound using DFT.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the exploration of the conformational landscape and dynamic behavior of molecules over time. nih.govnih.govyoutube.com For a flexible molecule like this compound, MD simulations are essential to understand its behavior in a physiological environment.

The presence of both D- and L-amino acids, along with the uncertain stereochemistry of isoleucine (xiIle), creates a vast and complex conformational space for this tetrapeptide. MD simulations can be employed to sample this space, revealing the preferred conformations and the transitions between them. nih.govgithub.com By simulating the peptide in a solvent box (typically water), one can observe how the peptide folds and unfolds, and identify stable conformational states. acs.org Analysis of the simulation trajectories can provide insights into the Ramachandran plots for the DL-amino acid linkages, which may differ significantly from those of standard peptides. github.com

Peptides, particularly those with alternating hydrophobic and hydrophilic residues, have a propensity to self-assemble into larger, ordered structures. aip.orgacs.org MD simulations are a powerful tool to investigate the potential self-assembly of this compound. nih.govacs.org By simulating multiple peptide molecules together, researchers can observe the initial stages of aggregation and the formation of supramolecular structures such as nanofibers or other complex assemblies. aip.orgnih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that drive the self-assembly process.

Table 2: Typical Parameters for an MD Simulation of a Tetrapeptide

ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, GROMOSDescribes the potential energy of the system. mdpi.com
Water ModelTIP3P, SPC/EExplicitly represents the solvent environment. nih.gov
Simulation Time100s of nanoseconds to microsecondsAllows for sufficient sampling of conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 atmMaintains constant pressure.

In Silico Prediction of Peptide Stability and Degradation Pathways

The therapeutic potential of peptides is often limited by their stability in biological systems. computabio.com Computational methods can be used to predict the stability of this compound and identify potential degradation pathways. nih.govucl.ac.uk This includes susceptibility to proteolysis (enzymatic degradation) and chemical degradation, such as oxidation of the methionine residue or deamidation. computabio.com

By analyzing the peptide's sequence and structure, in silico tools can predict cleavage sites for common proteases. Furthermore, computational models can simulate the chemical environment to predict the likelihood of specific chemical modifications that would lead to degradation. biorxiv.org This information is crucial for designing more stable peptide analogues.

Table 3: Factors Influencing Peptide Stability

FactorInfluence on StabilityComputational Assessment
Amino Acid CompositionCertain residues are more prone to degradation (e.g., Met, Cys).Sequence-based prediction tools. nih.gov
N- and C-terminal modificationsCan protect against exopeptidases.Modeling of modified peptide structures.
Secondary StructureStable secondary structures can mask cleavage sites.MD simulations to assess conformational stability.
Solvent Exposure of a.i.Residues exposed to the solvent are more accessible to proteases.Calculation of solvent accessible surface area from MD.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Peptide Design and Property Prediction

Cheminformatics and QSAR provide a framework for correlating the structural or physicochemical properties of molecules with their biological activity or other properties. nih.govacs.org For this compound and its analogues, QSAR can be a valuable tool for designing new peptides with desired characteristics, even in the absence of extensive experimental data. springerprofessional.defrontiersin.org

The process involves generating a set of molecular descriptors for the peptide and its analogues. These descriptors can be derived from the amino acid sequence (e.g., amino acid indices representing properties like hydrophobicity, size, and charge) or from the 3D structure of the peptide. frontiersin.org A mathematical model is then developed to relate these descriptors to a specific property of interest. This model can then be used to predict the properties of new, unsynthesized peptide sequences. nih.govspringerprofessional.de

Table 4: Representative Physicochemical Descriptors for QSAR of Peptides

Descriptor TypeExampleRelevance to Peptide Properties
1D (Compositional) Amino acid count, molecular weightBasic properties influencing solubility and diffusion.
2D (Topological) Connectivity indices, shape indicesRelates to molecular shape and branching.
3D (Geometric) Solvent accessible surface area, volumeImportant for receptor binding and solubility.
Physicochemical LogP, pKa, polar surface areaGoverns membrane permeability and ionization state.

Machine Learning Applications in Peptide Design and Property Prediction, Particularly for Non-Canonical Residues

The integration of machine learning (ML) into peptide design has revolutionized the ability to predict and optimize peptide properties, accelerating the discovery of new therapeutic candidates. While initial models primarily focused on peptides composed of the 20 canonical amino acids, significant advancements have been made in applying these techniques to peptides containing non-canonical residues, such as the D-amino acids found in this compound. These non-canonical amino acids (NCAAs) offer advantages like enhanced stability and novel functionalities but also present unique challenges for computational modeling.

The primary challenge in developing predictive models for non-canonical peptides is the relative scarcity of experimental data compared to their canonical counterparts. researchgate.netibm.com Most public databases and existing models are heavily skewed towards the 20 standard amino acids, making it difficult to train robust models that can generalize to the vast chemical space of NCAAs. researchgate.netibm.com Traditional sequence-based feature encoding methods, which are well-established for canonical peptides, often struggle to represent the diverse structures and chemical modifications of NCAAs. researchgate.netnih.gov

To overcome these hurdles, researchers are developing specialized ML frameworks and representation methods. An emerging consensus is that chemical fingerprints and structure-based descriptors are often more effective than simple sequence-based metrics for modeling non-canonical peptides. nih.govbiorxiv.org These methods capture the specific atomic and topological features of modified residues, providing a more accurate representation for the ML algorithms.

Detailed Research Findings

A notable application of machine learning in this area is the prediction of binding affinity for peptides with NCAAs to Major Histocompatibility Complex (MHC) molecules, a key factor in immunotherapy. One study focused on developing a model to predict the binding affinity (measured as IC50) of NCAA-containing peptides to the HLA-A*02:01 allele. nih.govbiorxiv.org The process involved several key steps:

Data Preparation: A dataset was curated from the Immune Epitope Database (IEDB), filtering for peptides with at least one NCAA and a quantitative IC50 value. nih.govbiorxiv.org

Feature Generation: A crucial innovation was the development of a chemistry- and structure-based encoder. Instead of relying on sequence information alone, each amino acid (both canonical and non-canonical) was tokenized and converted into a 10-dimensional numerical vector representing its chemical properties. For a standard 9- or 10-amino-acid peptide, this resulted in a 90- or 100-dimensional feature vector for the entire sequence. nih.govbiorxiv.org In their dataset of 166 peptides, this method generated tokens for 20 canonical and 28 distinct non-canonical amino acids. nih.govbiorxiv.org

Model Training and Validation: Various ML algorithms were benchmarked. A Partial Least Squares (PLS) model demonstrated robust performance, achieving a coefficient of determination (R²) of 0.477 and a Root-Mean-Square Error (RMSE) of 0.735 in a five-fold cross-validation. nih.gov This indicates a strong predictive capability for quantifying the binding affinity of these complex peptides. nih.gov

Another significant area of research is the prediction of physicochemical properties like lipophilicity, which is critical for drug absorption and distribution. A study focused on creating a consensus machine learning model to predict the log D value at pH 7.4 for peptides and complex peptide mimetics containing non-natural structures. nih.gov The researchers compared the performance of different models, including LASSO and Support Vector Regression (SVR), on both a public dataset (LIPOPEP) and a proprietary dataset from AstraZeneca (AZ). The results highlighted the model's ability to generalize to more complex, pharmaceutically relevant compounds. nih.gov

Table 1: Performance of Machine Learning Models in Predicting Peptide Lipophilicity (log D7.4) This interactive table summarizes the performance of different machine learning models on various peptide datasets as reported in a study on lipophilicity prediction. nih.gov The metrics include Root Mean Square Error (RMSE) and Accuracy (%).

Model Dataset RMSE Accuracy (%)
LASSO LIPOPEP (Cross-validation) 0.81 73.0
SVR LIPOPEP (External Validation) 0.58 90.0
SVR In-house Peptides 0.94 67.0
SVR (PCA) LIPOPEP (Cross-validation) 0.78 78.1

| Consensus Model | AZ Dataset (External Validation) | 0.80 | 56.7 |

The inclusion of D-amino acids, as seen in this compound, is a common strategy to increase peptide stability against proteolytic degradation. pnas.org Computational studies have explored how D-amino acid substitutions affect peptide conformation and properties like cyclization potential. For instance, molecular dynamics simulations of diastereomeric pentapeptides (sequences of all-L vs. mixed L- and D-amino acids) showed that the presence and position of D-residues significantly influence the conformational preferences that facilitate cyclization, a key feature for improving bioavailability. nih.govresearchgate.net While quantum chemical calculations could predict these trends for some sequences, traditional molecular mechanics force fields required further refinement to accurately model the behavior of D-amino acid-containing peptides, underscoring the need for specialized computational tools. nih.gov

Platforms like AutoPeptideML are being developed to streamline and democratize the creation of predictive models for peptide bioactivity. ibm.combiorxiv.org These tools highlight the critical need for proper dataset partitioning to avoid overestimating model performance and are designed to handle the complexities of non-canonical residues. ibm.comnih.gov However, studies using these platforms also confirm that a significant challenge remains in building models trained on canonical peptide data that can accurately extrapolate to non-canonical peptides. ibm.com Enriching training datasets with even a small proportion of non-canonical peptide data has been shown to build more robust and generalizable models.

Biochemical and Molecular Interaction Studies of H Dl Cys Dl Val Dl Xiile Dl Met Oh in Vitro Mechanistic Focus

Investigation of Protease Susceptibility and Enzymatic Degradation Mechanisms

The stability of peptides in a biological environment is a critical determinant of their activity and potential therapeutic utility. A primary route of peptide inactivation is enzymatic degradation by proteases. Peptides composed exclusively of L-amino acids are readily recognized and cleaved by these enzymes. nih.govnih.gov However, the presence of D-amino acids can significantly hinder this process, as most endogenous proteases are stereospecific for L-amino acid substrates. nih.govnih.govnih.gov

To quantitatively assess the enzymatic stability of H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH, kinetic analyses of its cleavage by model proteases, such as trypsin and chymotrypsin (B1334515), are performed. These enzymes are chosen for their well-characterized cleavage specificities. Trypsin typically cleaves peptide bonds C-terminal to lysine (B10760008) and arginine, while chymotrypsin preferentially cleaves after large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. wur.nl Given the composition of the tetrapeptide (Cysteine, Valine, Isoleucine, Methionine), chymotrypsin is a more relevant model protease to study potential cleavage.

The kinetic parameters, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are determined by incubating the peptide with the protease and monitoring the rate of substrate disappearance or product formation over time. A higher K_m value would indicate lower affinity of the enzyme for the peptide, while a lower k_cat would signify a slower catalytic turnover. The ratio k_cat/K_m serves as a measure of the enzyme's catalytic efficiency.

Due to the presence of DL-isomers of valine, isoleucine, and methionine, it is anticipated that the catalytic efficiency of chymotrypsin towards this compound would be significantly lower compared to its all-L-amino acid counterpart. The D-amino acids at or near the potential cleavage sites would likely disrupt the proper positioning of the peptide within the enzyme's active site, thereby impeding catalysis. nih.govnih.gov

Table 1: Hypothetical Kinetic Parameters for the Cleavage of this compound and its All-L Counterpart by Chymotrypsin
PeptideK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
H-L-Cys-L-Val-L-Ile-L-Met-OH0.51020000
This compound5.00.120

To understand the degradation pathway, the specific cleavage sites within the peptide backbone are identified. This is typically achieved by incubating the peptide with the protease for various time points, followed by separating the resulting fragments using techniques like High-Performance Liquid Chromatography (HPLC). The identity of the fragments is then determined by mass spectrometry (MS).

For this compound, it is hypothesized that cleavage, if it occurs, would be slow and might happen at the peptide bond following a residue that can be accommodated, albeit poorly, by the protease's active site. The presence of D-amino acids would likely protect the adjacent peptide bonds from hydrolysis. pnas.org For instance, if the isoleucine residue is in the L-configuration, the Val-Ile bond might be a potential, though inefficient, cleavage site for certain proteases. The identification of the resulting di- or tri-peptide fragments would confirm the exact point of enzymatic attack.

Table 2: Hypothetical Cleavage Products of this compound after Prolonged Incubation with a Model Protease
Incubation TimeMajor Peptide Species DetectedPotential Cleavage Site
0 hoursThis compoundN/A
24 hoursThis compound (major), H-DL-Cys-DL-Val-OH (minor), H-DL-xiIle-DL-Met-OH (minor)Between DL-Val and DL-xiIle

Ligand-Receptor Interaction Assays in Cell-Free and Model Systems

Understanding how a peptide interacts with its molecular targets is fundamental to elucidating its mechanism of action. Cell-free and model systems provide a controlled environment to study these interactions without the complexity of a cellular context.

SPR and ITC are powerful biophysical techniques used to characterize the binding of a ligand (the peptide) to a receptor (a target protein). SPR measures the change in refractive index at a sensor surface as the peptide binds to an immobilized receptor, providing real-time data on the association (k_on) and dissociation (k_off) rate constants. From these, the equilibrium dissociation constant (K_D) can be calculated, which is a measure of binding affinity.

ITC, on the other hand, directly measures the heat changes that occur upon binding. This allows for the determination of the binding affinity (K_A, the inverse of K_D), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). These thermodynamic data provide insights into the forces driving the binding event, such as hydrogen bonding, hydrophobic interactions, and conformational changes. rsc.org

For a hypothetical interaction of this compound with a putative receptor, these techniques would reveal the strength and specificity of the binding. The mixed chirality could influence the binding kinetics and thermodynamics compared to an all-L or all-D peptide.

Table 3: Hypothetical SPR and ITC Data for the Interaction of this compound with a Putative Receptor
TechniqueParameterValueUnit
SPRk_on (Association Rate)1 x 10⁴M⁻¹s⁻¹
k_off (Dissociation Rate)1 x 10⁻³s⁻¹
K_D (Dissociation Constant)100nM
ITCn (Stoichiometry)1.1
K_A (Association Constant)1 x 10⁷M⁻¹
ΔH (Enthalpy Change)-8.5kcal/mol
ΔS (Entropy Change)5.2cal/mol·K

Beyond simple binding, it is crucial to determine the functional consequence of the peptide-receptor interaction. This can be assessed through various in vitro assays depending on the nature of the molecular target. If the target is an enzyme, the peptide's effect on its catalytic activity (inhibition or activation) would be measured. If the target is involved in protein-protein interactions, the peptide's ability to disrupt or stabilize these interactions could be quantified.

The unique stereochemistry of this compound might lead to novel modulatory effects. For example, it could act as an allosteric modulator, binding to a site distinct from the active site and inducing a conformational change that alters the target's function. The D-amino acids could provide a structural scaffold that is not easily mimicked by natural L-peptides, potentially leading to highly specific and potent modulation.

Membrane Interaction Studies and Permeation Mechanisms in Model Systems

The ability of a peptide to interact with and permeate cell membranes is critical for its biological activity, especially if its target is intracellular. Model membrane systems, such as lipid monolayers and bilayers (liposomes), are employed to study these interactions in a simplified and controlled manner.

Techniques such as Langmuir-Blodgett trough for monolayers, and fluorescence-based assays (e.g., leakage assays with dye-encapsulated liposomes) for bilayers, can be used to characterize the extent and nature of these interactions. These studies can reveal whether the peptide simply adsorbs to the membrane surface, inserts into the hydrophobic core, or forms pores or channels that disrupt membrane integrity. The specific stereochemistry of the amino acids will likely play a significant role in the peptide's conformational flexibility and its ability to adopt an amphipathic structure, which is often crucial for membrane activity. durham.ac.uk

Liposome (B1194612) and Planar Lipid Bilayer Assays for Membrane Disruption and Insertion

Liposome and planar lipid bilayer assays are pivotal in characterizing the potential of peptides to interact with and disrupt cell membranes. These model systems mimic the basic structure of biological membranes, allowing for the detailed study of peptide-lipid interactions.

Liposome Leakage Assays: These assays typically involve encapsulating a fluorescent dye, such as carboxyfluorescein, within liposomes at a concentration that leads to self-quenching. gla.ac.ukuq.edu.aunih.gov If a peptide induces disruption of the liposome membrane, the dye is released into the surrounding buffer, leading to dequenching and a measurable increase in fluorescence. The extent and rate of this fluorescence increase provide quantitative data on the peptide's membrane-disrupting ability. nih.gov The composition of the liposomes can be varied to mimic different cell types, for instance, by using zwitterionic lipids like phosphatidylcholine or negatively charged lipids like phosphatidylserine (B164497) to model mammalian or bacterial membranes, respectively. nih.gov

Planar Lipid Bilayer (PLB) Technique: The PLB technique offers a platform to study the insertion of peptides into a lipid bilayer and their potential to form channels or pores. nih.gov In this method, a lipid bilayer is formed across a small aperture separating two aqueous compartments. The addition of a peptide to one compartment allows for the monitoring of its insertion and subsequent ion channel activity by measuring changes in electrical conductance across the membrane. This technique can provide detailed information about the size, selectivity, and gating properties of any channels formed by the peptide.

While specific data for this compound in these assays is not available in the public domain, the hydrophobic nature of its constituent amino acids—cysteine, valine, isoleucine, and methionine—suggests a propensity for interaction with the hydrophobic core of lipid bilayers.

Influence of Peptide Chirality on Membrane Interaction Profile

The presence of both D- and L-amino acids in the peptide sequence, known as heterochirality, is known to significantly influence how peptides interact with lipid membranes. The specific arrangement of these chiral centers in this compound is expected to dictate its conformational flexibility and its ability to adopt structures that can insert into or disrupt a lipid bilayer.

Self-Assembly and Supramolecular Structure Formation: Characterization and Mechanistic Insights

The ability of peptides to self-assemble into ordered supramolecular structures is a key area of research, with implications for nanotechnology and materials science. The specific sequence and chirality of this compound are anticipated to play a defining role in its self-assembly behavior.

Analysis of Self-Assembled Nanostructures (e.g., fibrils, vesicles)

Short peptides can self-assemble into a variety of well-defined nanostructures, including nanofibers, nanotubes, nanoribbons, and vesicles. nih.gov These assemblies are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic residues are present). The morphology of the resulting nanostructures is highly dependent on the amino acid sequence and the conditions under which self-assembly occurs (e.g., pH, temperature, solvent).

Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) are commonly used to visualize and characterize the size and shape of these self-assembled structures. Spectroscopic methods like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy provide insights into the secondary structure (e.g., β-sheet, α-helix) adopted by the peptides within the assemblies.

For this compound, the presence of the thiol group in cysteine could introduce the possibility of disulfide bond formation under oxidizing conditions, leading to covalent cross-linking of self-assembled structures and potentially influencing their morphology and stability.

Chirality Effects on Self-Assembly and Higher-Order Architectures

The chirality of the constituent amino acids is a critical determinant of the self-assembly process and the resulting supramolecular architecture. nih.govacs.org The alternation of L- and D-amino acids in a peptide sequence can induce specific turn structures or β-sheet arrangements that are not accessible to homochiral peptides. This can lead to the formation of unique nanostructures with distinct morphologies and properties.

Peptide Stability and Controlled Degradation Pathways of H Dl Cys Dl Val Dl Xiile Dl Met Oh in Vitro

Chemical Stability Under Varied Environmental Conditions (e.g., pH, Temperature, Ionic Strength)

The chemical stability of H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH in aqueous solutions is profoundly influenced by environmental factors such as pH, temperature, and ionic strength. These parameters can affect the rates of various degradation reactions, including hydrolysis and oxidation.

Effect of pH: The pH of the solution is a critical factor for peptide stability. encyclopedia.pub Generally, a pH range of 5-7 is considered optimal for the stability of most peptides in solution. bachem.com Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of peptide bonds. encyclopedia.pub For this compound, acidic conditions (pH 1–3) could promote the hydrolysis of the C-terminal amide, while mildly acidic to neutral conditions (pH 5–6) might facilitate hydrolysis at other points in the peptide backbone. encyclopedia.pub The presence of the N-terminal Cysteine residue suggests that the peptide is best dissolved in buffers with a pH below 7, as pH levels above 7 can accelerate the oxidation of the free thiol group to form dimers. bachem.com Furthermore, the stability of penetratin, a cell-penetrating peptide, has been shown to be highly pH-dependent, with longer half-lives observed at pH 5 compared to pH 6.5 and 7.4. nih.gov

Effect of Temperature: Temperature significantly impacts peptide degradation. Increased temperatures generally accelerate the rates of chemical reactions, including hydrolysis and oxidation. acs.org Storing peptides in a lyophilized form at low temperatures (–20 °C or –80 °C) is recommended to minimize degradation. sigmaaldrich.com Once in solution, maintaining low temperatures (e.g., 4°C) can help preserve stability, although some degradation can still occur over time. researchgate.net Studies on amaranthus grain protein hydrolysates showed that while they retained bioactivity after heating at 100°C for a short duration, longer heat treatments led to a loss of bioactivity, indicating that both temperature and time are crucial factors. nih.gov For the subject peptide, elevated temperatures would likely increase the rate of both hydrolytic cleavage and oxidation of the Cysteine and Methionine residues.

Effect of Ionic Strength: The ionic strength of the solution, determined by the concentration of salts, can also affect peptide stability. It can influence electrostatic interactions within the peptide and between the peptide and other molecules in the solution. researchgate.net For some proteins, high ionic strength (≥0.25M) can make colloidal stability insensitive to pH changes, whereas at low ionic strength (≤0.15M), stability is significantly greater at lower pH. nih.gov Changes in ionic strength can affect the partitioning and solubility of peptides, which in turn can influence their degradation rates. nih.gov For this compound, variations in ionic strength could modulate the stability of its conformation and its susceptibility to degradation, particularly in complex buffer systems.

Environmental Factor General Effect on Peptide Stability Specific Considerations for this compound
pH Optimal stability is typically between pH 5 and 7. bachem.com Extreme pH catalyzes hydrolysis. encyclopedia.pubAcidic pH may cause C-terminal deamidation. encyclopedia.pub pH > 7 can promote Cysteine oxidation. bachem.com Stability may be enhanced at slightly acidic pH. nih.gov
Temperature Higher temperatures accelerate degradation reactions like hydrolysis and oxidation. acs.orgLyophilized storage at ≤ -15°C is recommended for long-term stability. bachem.com In solution, degradation increases with temperature and time. nih.gov
Ionic Strength Affects electrostatic interactions, solubility, and aggregation. researchgate.netmdpi.comCan influence conformational stability and interaction with buffer components, affecting overall degradation rates. nih.govnih.gov

Proteolytic Stability in Simulated Biological Environments (excluding animal/human sources)

One of the most significant features of this compound is its inherent resistance to proteolytic degradation. This stability arises from the presence of D-amino acids in its sequence.

Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific. researchgate.net Natural proteases, such as those found in bacteria or fungi, are evolved to recognize and act upon substrates composed of L-amino acids, which are the naturally occurring enantiomers in biological systems. researchgate.netnih.gov The peptide bonds adjacent to D-amino acid residues are not recognized by the active sites of these enzymes. nih.gov

Consequently, peptides composed partially or entirely of D-amino acids exhibit remarkable resistance to cleavage by most natural proteases. researchgate.netnih.gov Studies have shown that substituting L-amino acids with their D-enantiomers renders peptides highly stable against degradation by various proteases. nih.govnih.gov For instance, while a peptide composed entirely of L-amino acids may be susceptible to degradation by bacterial proteases like Staphylococcus aureus aureolysin or V8 protease, a D-amino acid-containing variant would be expected to remain intact. nih.gov This principle makes this compound, with its alternating DL-configuration, exceptionally stable in simulated biological environments containing non-animal derived proteases.

Peptide Type Susceptibility to Proteases (e.g., bacterial) Rationale
All L-amino acid peptide HighProteases are stereospecific for L-amino acids.
This compound Very LowThe presence of D-amino acids prevents recognition and cleavage by most natural proteases. researchgate.netnih.gov

Oxidative Degradation Mechanisms of Cysteine and Methionine Residues

The Cysteine (Cys) and Methionine (Met) residues in this compound are particularly susceptible to oxidation, which is a major pathway for chemical instability. bachem.comoup.com

Methionine Oxidation: The thioether side chain of Methionine is readily oxidized by various reactive oxygen species. nih.gov This oxidation primarily converts Methionine to Methionine Sulfoxide (B87167) (MetO). nih.gov This conversion introduces a polar group, which can alter the peptide's properties. nih.gov The oxidation can proceed further to form Methionine Sulfone under stronger oxidative conditions, a reaction that is generally considered irreversible. sigmaaldrich.com The rate of Methionine oxidation can be influenced by neighboring amino acid residues and its position within the peptide chain, with N-terminal methionines often showing more rapid oxidation. nih.gov The presence of metal ions can also catalyze this oxidation. nih.gov

Cysteine Oxidation: The thiol group (-SH) of the N-terminal Cysteine residue is also highly susceptible to oxidation. It can be oxidized to form a disulfide bond, leading to the dimerization of the peptide, especially at a pH greater than 7. bachem.com Further oxidation can occur, leading to the formation of sulfenic acid (-SOH), sulfinic acid (-SO2H), and finally sulfonic acid (-SO3H). nih.gov These oxidation steps are often irreversible and can significantly alter the structure and function of the peptide. The use of degassed solvents and buffers with a pH below 7 is recommended to minimize Cysteine oxidation. bachem.com

Amino Acid Residue Primary Oxidation Product Secondary/Further Oxidation Products Key Factors
Methionine (Met) Methionine Sulfoxide (MetO) nih.govMethionine Sulfone sigmaaldrich.comPresence of oxidants, metal ions, position in sequence. nih.govnih.gov
Cysteine (Cys) Disulfide (Dimer)Sulfenic, Sulfinic, and Sulfonic Acids nih.govpH > 7, presence of oxygen. bachem.com

Hydrolytic Degradation Mechanisms and Identification of Degradation Products

Hydrolysis is a primary chemical degradation pathway for peptides in aqueous solutions, involving the cleavage of peptide bonds. This process is often catalyzed by acidic or basic conditions. encyclopedia.pub

Mechanisms of Hydrolysis:

Acid-Catalyzed Hydrolysis: In strongly acidic solutions (e.g., pH 1-3), peptides can undergo hydrolysis of their peptide bonds. This is a non-specific process that can lead to the cleavage of multiple bonds within the peptide chain. encyclopedia.pubyoutube.com For this compound, this could result in the formation of smaller peptide fragments and individual amino acids.

Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis can also occur, often accompanied by other reactions like deamidation and racemization. sigmaaldrich.com

Site-Specific Hydrolysis: Certain amino acid sequences are more prone to hydrolysis. For instance, metal-catalyzed oxidation can lead to site-specific hydrolytic cleavage of the peptide bond C-terminal to a Methionine residue, particularly if it is followed by a Histidine. nih.gov While the subject peptide does not have a Met-His sequence, other sequence-dependent instabilities can occur.

Thermal Degradation: Heating peptides can induce hydrolytic cleavage, leading to the formation of shorter peptide fragments. Studies on pentapeptides have shown that heating leads to the formation of di- and tri-peptides as well as 2,5-diketopiperazines. nih.gov

Potential Degradation Products: Based on the structure of this compound, the following degradation products could be identified following in vitro hydrolysis:

Degradation Pathway Potential Degradation Products
Non-specific Acid/Base Hydrolysis - Individual amino acids: DL-Cys, DL-Val, DL-xiIle, DL-Met - Dipeptides: Cys-Val, Val-Ile, Ile-Met - Tripeptides: Cys-Val-Ile, Val-Ile-Met
Oxidation-Induced Hydrolysis - Cleavage C-terminal to the Met residue, potentially leading to the fragment H-DL-Cys-DL-Val-DL-xiIle-OH and free Methionine (or its oxidized forms). nih.gov
Thermal Degradation - Shorter peptide fragments (di- and tri-peptides). nih.gov - Cyclized products such as diketopiperazines (e.g., cyclo(Cys-Val)). sigmaaldrich.comnih.gov
C-Terminal Hydrolysis - Hydrolysis of the C-terminal hydroxyl group to a carboxylate under certain conditions.

Table of Compound Names

Abbreviation/Name Full Chemical Name
This compoundDL-Cysteinyl-DL-valyl-DL-isoleucyl-DL-methionine
CysCysteine
ValValine
IleIsoleucine
MetMethionine
MetOMethionine Sulfoxide
Met SulfoneMethionine Sulfone
-SOHSulfenic Acid
-SO2HSulfinic Acid
-SO3HSulfonic Acid
2,5-DiketopiperazineA cyclic dipeptide

Applications in Chemical Biology and Advanced Materials Science Conceptual and Methodological Focus

Design of Peptide Probes for Molecular Interaction Studies

The rational design of peptide probes is fundamental to studying complex biological systems. A probe based on the sequence H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH incorporates several key features for investigating molecular interactions, particularly protein-protein interactions (PPIs). nih.gov

The core of such a probe is its amino acid composition. The hydrophobic residues—Valine (Val), allo-Isoleucine (xiIle), and Methionine (Met)—can facilitate binding within hydrophobic pockets on protein surfaces, which are common mediating points in PPIs. nih.goved.ac.uk The presence of the N-terminal cysteine (Cys) residue is of particular methodological importance. The thiol group of cysteine is highly nucleophilic and provides a specific site for chemical modification. nih.gov This allows for the covalent attachment of various reporter molecules, such as fluorophores (e.g., Fluorescein, Cy5), biotin (B1667282) tags for affinity purification, or cross-linking agents, without interfering with the peptide's primary binding sequence. acs.org This site-specific labeling is crucial for tracking the peptide's location, quantifying binding events, and identifying interaction partners.

Furthermore, the inclusion of both D- and L-amino acids significantly enhances the probe's utility. Peptides composed exclusively of natural L-amino acids are often rapidly degraded by proteases in biological samples. mdpi.comnih.gov The introduction of D-amino acids creates peptide bonds that are not recognized by most proteases, dramatically increasing the peptide's stability and in vivo half-life. mdpi.comnih.gov This enhanced stability ensures that the probe can persist long enough to interact with its target in complex biological environments like cell lysates or serum. nih.gov A probe like this compound, designed as a racemic or diastereomeric mixture, can therefore serve as a robust tool for mapping interaction surfaces and discovering new binding partners.

Table 1: Conceptual Design Features of a Cys-Val-Ile-Met-Based Peptide Probe

FeatureAmino Acid(s)Methodological PurposeRationale
Reactive Handle Cysteine (Cys)Site-specific conjugation of reporter tags (fluorophores, biotin). acs.orgThe thiol group allows for precise, chemoselective labeling. nih.gov
Binding Motif Valine, allo-Isoleucine, MethionineInteraction with hydrophobic domains on target proteins. nih.govHydrophobic patches are key features of many protein-protein interaction sites. ed.ac.uk
Proteolytic Resistance DL-StereochemistryIncreased stability and half-life in biological media. mdpi.comD-amino acids are not substrates for most natural proteases. nih.govnih.gov

Integration into Peptide Scaffolds for Biomaterial Design and Functionalization

Self-assembling peptides are a class of biomaterials that form ordered nanostructures, such as nanofibers and hydrogels, through non-covalent interactions. nih.gov These materials are widely used in tissue engineering, drug delivery, and 3D cell culture. The sequence this compound contains the necessary components to act as a building block for such functional biomaterials.

The primary driving force for the self-assembly of many peptides is hydrophobic interaction. beilstein-journals.org The hydrophobic residues Val, xiIle, and Met would drive the aggregation of the peptide monomers in an aqueous environment to form a stable, nanofibrous scaffold. Peptides designed with alternating hydrophobic and hydrophilic residues can form β-sheet structures that assemble into nanofibers, which entangle to form a hydrogel matrix. nih.gov

Key functionalities can be incorporated into these scaffolds:

Chemical Cross-linking: The cysteine residue provides a reactive handle for covalent cross-linking between peptide fibers. Oxidation of the cysteine thiols can form disulfide bonds, significantly enhancing the mechanical stiffness and stability of the resulting hydrogel. nih.gov

Bioactive Functionalization: The peptide sequence itself can be functionalized with bioactive motifs to mediate specific cellular responses, such as adhesion or proliferation. scienceopen.com

Chirality-Driven Morphology: The use of a mix of D- and L-amino acids has a profound effect on the final supramolecular architecture. frontiersin.orgnih.gov While pure L-peptides typically form left-handed helical fibers, and D-peptides form right-handed ones, a mixture of enantiomers can co-assemble into novel structures, sometimes with enhanced mechanical properties. frontiersin.orgnih.gov This stereochemical complexity allows for fine-tuning the material properties of the scaffold, such as its rigidity, degradation rate, and interactions with cells. frontiersin.orgrsc.org For example, left-handed and right-handed helical nanofibers have been shown to have different effects on cell adhesion and proliferation. frontiersin.org

Table 2: Influence of Stereochemistry on Peptide Self-Assembly Properties (Illustrative)

Peptide CompositionResulting Nanostructure HandednessTypical Mechanical PropertyProteolytic Stability
Pure L-Amino AcidsLeft-Handed Helix frontiersin.orgStandardLow
Pure D-Amino AcidsRight-Handed Helix frontiersin.orgStandardHigh
Racemic (L/D) MixtureAchiral Nanoribbons or Enhanced Fibers nih.govPotentially Increased Rigidity nih.govHigh
Heterochiral (e.g., L-D-L-D)Altered Helical Pitch or Novel FoldsTunableHigh

Use in High-Throughput Screening Platforms for Novel Ligand Discovery

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. youtube.com Combinatorial peptide libraries, containing millions to billions of different peptide sequences, are powerful tools for identifying novel ligands for biological targets like receptors, enzymes, and antibodies. nih.govnih.govduke.edu

A peptide like this compound is an archetypal member of a synthetic peptide library designed for ligand discovery. Such libraries are often constructed to maximize chemical diversity and biological stability. This is achieved by incorporating not just the 20 natural L-amino acids, but also a wide array of non-natural and D-amino acids. nih.govnih.gov The inclusion of D-amino acids and other non-natural residues expands the accessible chemical space and yields peptides with improved resistance to degradation, making them more viable as potential therapeutics. nih.gov

The process typically involves screening a "one-bead-one-compound" (OBOC) library, where each bead is coated with a unique peptide sequence. youtube.com The target protein, often labeled with a fluorescent tag, is incubated with the library. Beads that bind the target are identified, isolated, and the sequence of the "hit" peptide is determined, often via mass spectrometry. nih.govnih.gov The tetrapeptide , with its mix of hydrophobic and stereochemically diverse residues, represents a single data point in a vast screening effort aimed at finding new bioactive molecules. Virtual screening of computationally generated peptide libraries is also a powerful, complementary approach to rapidly identify promising candidates for synthesis and experimental validation. nih.govacs.org

Table 3: Example of a High-Throughput Screening Cascade for Peptide Ligand Discovery

StepMethodPurposeOutcome
1. Library Generation One-Bead-One-Compound (OBOC) SynthesisCreate a diverse collection of millions of unique peptide sequences. youtube.comA solid-phase library where each bead displays a single peptide species.
2. Target Binding Incubation with a fluorescently-labeled target protein.Identify peptides that bind to the target of interest.Fluorescent beads indicating a peptide-protein interaction.
3. Hit Isolation Manual or automated bead picking.Isolate the specific beads corresponding to binding peptides.A collection of "hit" beads for further analysis.
4. Sequence Identification Mass Spectrometry (MS/MS) or Edman Degradation. nih.govDetermine the amino acid sequence of the active peptide.Identification of novel peptide ligands, e.g., this compound.

Exploration as a Tool for Studying Stereoselective Recognition in Biological Systems

Biological systems exhibit a high degree of stereoselectivity, where enzymes and receptors preferentially interact with only one enantiomer of a chiral molecule. researchgate.net This is a direct consequence of the homochiral nature of proteins, which are composed almost exclusively of L-amino acids. A peptide containing a mixture of D and L residues, such as this compound, is an ideal tool for probing the principles of stereoselective recognition. rsc.orgnih.gov

By synthesizing a set of diastereomers of a peptide (e.g., LLLL, DDDD, LDLD, DLLD), researchers can systematically investigate how the chirality at each position affects binding to a biological target. nih.govrsc.org Comparing the binding affinities of these different stereoisomers can reveal crucial information about the three-dimensional structure of the binding pocket and the specific contacts that govern recognition. researchgate.net

For instance, if an L-amino acid at a specific position is critical for binding, its replacement with a D-amino acid will likely abolish or significantly reduce affinity. nih.gov Conversely, if an interaction is driven by non-specific forces like charge or hydrophobicity without strict stereochemical constraints, substituting an L- for a D-amino acid may have little effect. researchgate.net This approach has been used to:

Map the steric constraints of enzyme active sites and receptor binding pockets.

Differentiate between specific, chirality-dependent interactions and non-specific, charge- or hydrophobicity-driven interactions. researchgate.net

Design peptide-based inhibitors with improved properties, as D-amino acid substitutions can enhance stability while preserving or even improving binding to certain targets. pnas.org

The analysis of peptide diastereomers is a powerful method for understanding the molecular basis of biological specificity and for the rational design of novel therapeutics. nih.govresearchgate.net

Table 4: Hypothetical Binding Affinities (Kd) of Tetrapeptide Stereoisomers to a Chiral Receptor

Peptide StereoisomerKd (nM)Interpretation
L-Cys-L-Val-L-Ile-L-Met50High affinity (natural configuration).
D-Cys-D-Val-D-Ile-D-Met>10,000No binding; indicates stereospecific recognition. pnas.org
L-Cys-D-Val-L-Ile-L-Met8,000Low affinity; suggests the stereocenter of Val is critical for binding.
L-Cys-L-Val-L-Ile-D-Met75High affinity; suggests the stereocenter of Met is not critical for binding.

Q & A

Basic Research Questions

Q. How can researchers validate the enantiomeric purity of H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH given its racemic (DL) configuration?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral chromatography (e.g., HPLC or UPLC with chiral stationary phases) coupled with mass spectrometry. The International Council for Harmonisation (ICH) Q2(R2) guidelines recommend validating detection limits (DL) and quantitation limits (QL) by analyzing samples spiked with known concentrations of D- and L-enantiomers. Signal-to-noise ratios ≥ 3:1 for DL and ≥ 10:1 for QL are critical for reliable results . For racemic mixtures, baseline separation of peaks must be achieved to confirm the absence of cross-contamination.

Q. What experimental precautions are required for handling this compound due to its potential hazards?

  • Methodological Answer : Based on analogous DL-configured peptides (e.g., H-DL-Pro-OH), this compound likely requires:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (classified under Skin Irritation Category 2 and Eye Irritation Category 2A) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (respiratory irritant per H335 hazard code) .
  • Storage : Keep in a cool, dry environment away from strong acids/alkalis or oxidizing agents to prevent hazardous decomposition .

Q. How can researchers design a stability study for this peptide under varying pH and temperature conditions?

  • Methodological Answer :

Prepare buffered solutions (pH 3–9) and incubate the peptide at 25°C, 4°C, and −20°C.

Analyze degradation products using LC-MS at intervals (e.g., 0, 7, 30 days).

Monitor oxidation of methionine and cysteine residues via mass shifts (+16 Da for sulfoxide formation).

Use ICH Q1A(R2) guidelines for accelerated stability testing, ensuring data aligns with Arrhenius kinetics for shelf-life extrapolation .

Advanced Research Questions

Q. How can discrepancies in peptide synthesis yields be resolved when using automated platforms like χDL-driven robotic systems?

  • Methodological Answer : χDL, a machine-readable chemical description language, standardizes protocols across labs. To address yield discrepancies:

  • Reproducibility Checks : Validate reaction parameters (e.g., stoichiometry, temperature) encoded in χDL scripts against manual synthesis logs .
  • Divergent Reactivity Analysis : Use χDL’s reaction divergence workflows to test alternative reagents/solvents systematically. For example, substituting DMF with acetonitrile may improve coupling efficiency for sterically hindered residues like xiIle .
  • Cross-Lab Validation : Replicate protocols on independent robotic platforms (e.g., Chemspeed, Opentrons) to identify hardware-specific variability .

Q. What strategies are recommended for resolving conflicting data on the peptide’s conformational stability in aqueous vs. nonpolar solvents?

  • Methodological Answer :

  • Circular Dichroism (CD) Spectroscopy : Compare α-helix/β-sheet signatures in water, DMSO, and methanol. Normalize data to peptide concentration and path length.

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model solvent interactions, focusing on cysteine disulfide bonding propensity and xiIle’s stereochemical effects .

    实验室的小日常
    01:53

  • Statistical Analysis : Apply multivariate regression to identify solvent properties (e.g., dielectric constant) driving conformational differences. Discrepancies may arise from incomplete solvation in nonpolar media .

Q. How can researchers optimize purification protocols for this compound to minimize diastereomer contamination?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns and 0.1% TFA in water/acetonitrile gradients. Adjust gradient slope to separate diastereomers (retention time differences ≥ 1 min).
  • Ion-Exchange (IEX) : For charged variants, employ pH-specific IEX to isolate species with distinct pI values.
  • Validation : Cross-check purity via MALDI-TOF MS and 2D-NMR (e.g., NOESY for stereochemical confirmation) .

Data Management and Collaboration

Q. How can MDL Patent Chemistry Database aid in designing novel derivatives of this peptide?

  • Methodological Answer :

  • Prior Art Analysis : Search for Markush structures in patents to identify unprotected functional groups (e.g., cysteine thiols) for derivatization .
  • Reaction Planning : Use interlinked ChemInform Reaction Library data to select coupling reagents (e.g., HATU vs. DCC) with high yield precedents .
  • Safety Compliance : Cross-reference OHS MSDS data to assess hazards of new derivatives during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.